

Application Notes and Protocols: Conditioned Emotional Response (CER) Procedure with BMY-14802

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Compound of Interest

Compound Name: BMY-14802 hydrochloride

Cat. No.: B012901

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These application notes provide a detailed protocol for investigating the effects of BMY-14802, a compound with mixed pharmacology at sigma-1 and 5-HT1A receptors, on the expression of conditioned fear using a Conditioned Emotional Response (CER) paradigm in a rodent model.

Introduction

The Conditioned Emotional Response (CER) is a widely used behavioral paradigm to study anxiety and fear learning. In this procedure, a neutral conditioned stimulus (CS), typically an auditory tone, is paired with an aversive unconditioned stimulus (US), such as a mild footshock. After repeated pairings, the CS alone elicits a conditioned fear response, often measured as the suppression of an ongoing, appetitively motivated behavior, like lever pressing for a food reward.

BMY-14802 is an atypical antipsychotic agent that has been shown to have anxiolytic properties. It acts as a partial agonist at the 5-HT1A receptor and an antagonist at the sigma-1 receptor. This protocol outlines a method to assess the potential of BMY-14802 to attenuate the expression of conditioned fear.

Materials and Apparatus

- Subjects: Male Wistar rats (250-300g)

- Apparatus: Standard operant conditioning chambers equipped with a lever, a food pellet dispenser, a speaker to deliver the auditory cue (CS), and a grid floor connected to a shock generator (US).
- Drug: **BMY-14802 hydrochloride**, dissolved in sterile 0.9% saline.
- Reagents: 45 mg sucrose pellets.

Experimental Protocols

The experiment is conducted in three phases: Lever Press Training, Fear Conditioning, and Drug Testing.

Phase I: Lever Press Training (5-7 days)

- Rats are food-deprived to 85% of their free-feeding body weight.
- Rats are trained to press a lever for a food reward (45 mg sucrose pellet) on a variable interval (VI) 60-second schedule.
- Training sessions last 30 minutes daily until a stable baseline of lever pressing is achieved (approximately 20-30 presses per minute).

Phase II: Fear Conditioning (2 days)

- On two consecutive days, rats are placed in the operant chambers.
- Each session consists of three presentations of the conditioned stimulus (CS), a 2-minute, 80 dB white noise.
- The unconditioned stimulus (US), a 0.5-second, 0.6 mA footshock, is delivered during the last 0.5 seconds of each CS presentation.
- The inter-trial interval (ITI) is varied, averaging 5 minutes.

Phase III: Drug Testing (1 day)

- Rats are returned to the operant chambers and allowed to press the lever for food reward under the VI-60 schedule.
- Thirty minutes prior to the session, rats are administered either vehicle (0.9% saline) or BMY-14802 (1, 3, or 10 mg/kg, intraperitoneally).
- After a 10-minute baseline period of lever pressing, the CS (2-minute white noise) is presented without the US.
- The number of lever presses during the CS presentation and during the 2-minute period immediately preceding the CS (pre-CS) is recorded.
- A suppression ratio is calculated to quantify the conditioned fear response.

Suppression Ratio Calculation: $\text{Suppression Ratio} = (\text{Lever presses during CS}) / (\text{Lever presses during CS} + \text{Lever presses during pre-CS})$

A ratio of 0.5 indicates no suppression (no fear), while a ratio of 0 indicates complete suppression (maximum fear).

Data Presentation

The primary outcome measure is the suppression ratio. Secondary measures can include baseline lever pressing rates to assess for motor effects of the drug.

Table 1: Effect of BMY-14802 on Conditioned Emotional Response

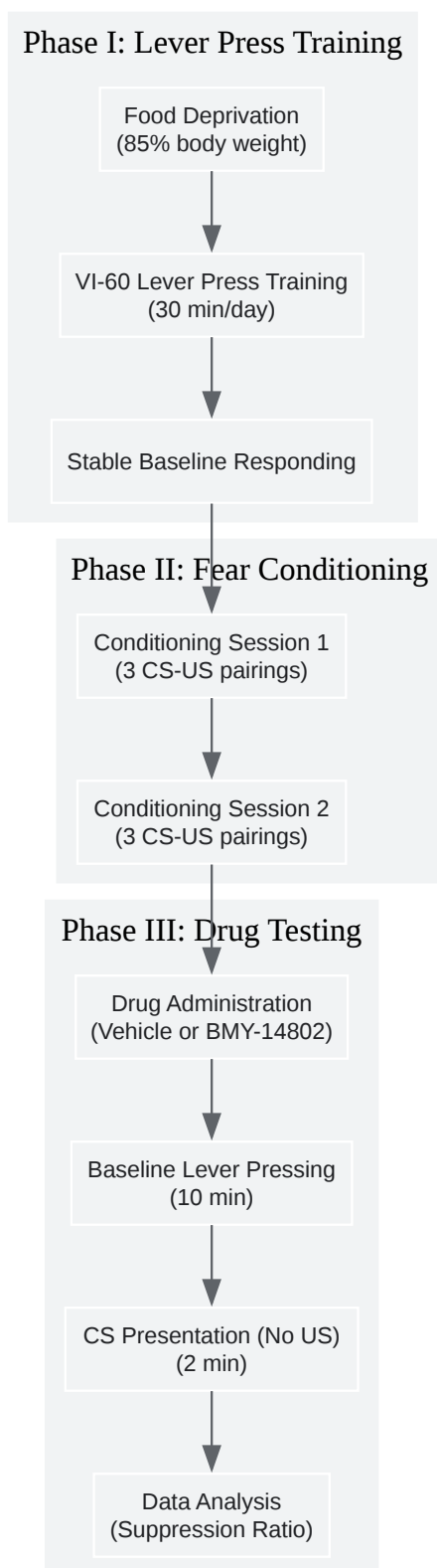
Treatment Group	Dose (mg/kg)	N	Mean Suppression Ratio (\pm SEM)
Vehicle	-	10	0.12 \pm 0.04
BMY-14802	1	10	0.25 \pm 0.06
BMY-14802	3	10	0.38 \pm 0.07
BMY-14802	10	10	0.45 \pm 0.05

Table 2: Effect of BMY-14802 on Baseline Lever Pressing Rate

Treatment Group	Dose (mg/kg)	N	Mean Lever Presses/min (Pre-CS) (\pm SEM)
Vehicle	-	10	25.4 \pm 2.1
BMY-14802	1	10	24.9 \pm 2.3
BMY-14802	3	10	25.8 \pm 1.9
BMY-14802	10	10	24.5 \pm 2.5

Visualizations

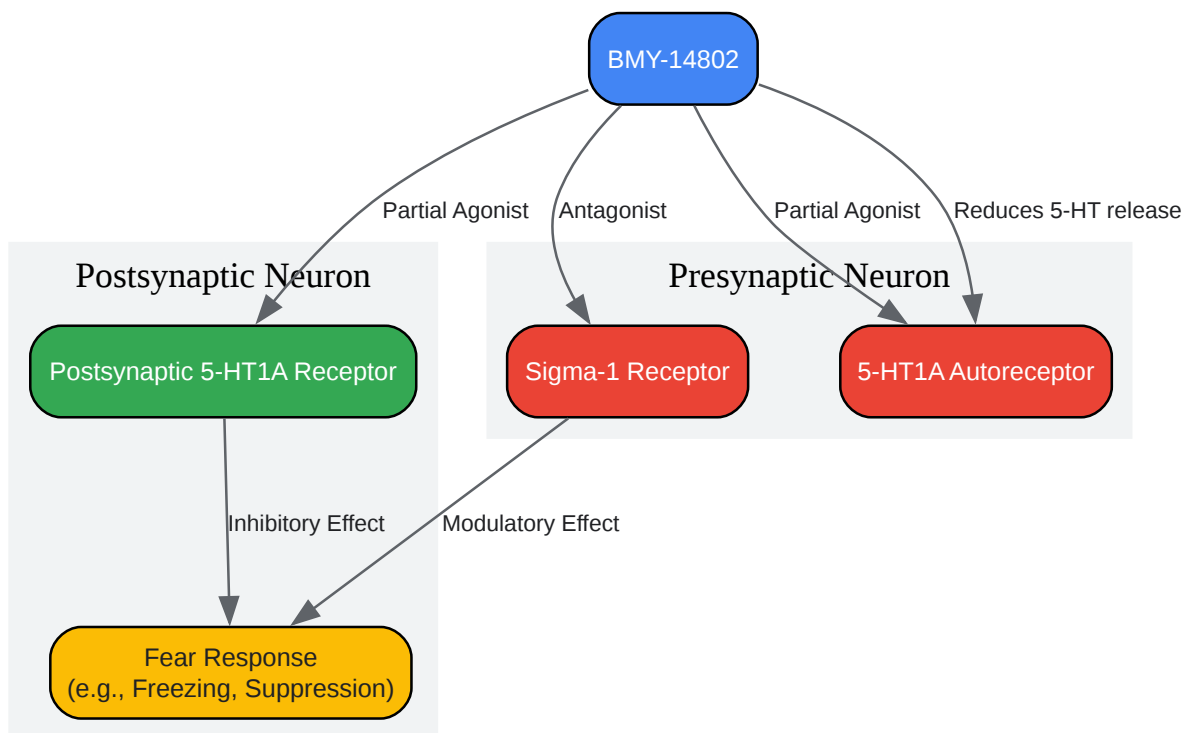
Diagram 1: Experimental Workflow for Conditioned Emotional Response



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Caption: Workflow of the three-phase conditioned emotional response experiment.

Diagram 2: Putative Signaling Pathway of BMY-14802 in Fear Expression



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Caption: BMY-14802's dual action on 5-HT1A and Sigma-1 receptors.

Interpretation of Results

The expected results indicate that BMY-14802 dose-dependently increases the suppression ratio, suggesting an anxiolytic-like effect by reducing the conditioned fear response. A higher suppression ratio signifies less behavioral suppression in the presence of the fear-associated cue. The lack of significant changes in baseline lever pressing rates suggests that the observed effects on the suppression ratio are not due to motor impairments or a general decrease in motivation.

The anxiolytic effects of BMY-14802 are likely mediated by its action as a partial agonist at 5-HT1A receptors, a mechanism shared by other anxiolytic drugs.^[1] Its antagonism at sigma-1 receptors may also contribute to its behavioral effects, potentially by modulating glutamatergic and dopaminergic systems involved in fear and anxiety.^{[2][3]}

Conclusion

This protocol provides a framework for evaluating the anxiolytic potential of BMY-14802 using the conditioned emotional response paradigm. The data suggest that BMY-14802 effectively reduces the expression of conditioned fear in a dose-dependent manner without causing significant motor side effects. These findings support the further investigation of BMY-14802 and similar compounds for the treatment of anxiety-related disorders.

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